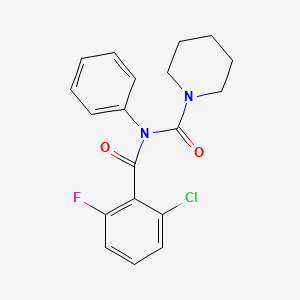

N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O2/c20-15-10-7-11-16(21)17(15)18(24)23(14-8-3-1-4-9-14)19(25)22-12-5-2-6-13-22/h1,3-4,7-11H,2,5-6,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYYZYAOBGFBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps:

-

Formation of 2-chloro-6-fluorobenzoyl chloride: : This intermediate is prepared by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

-

Acylation of N-phenylpiperidine: : The 2-chloro-6-fluorobenzoyl chloride is then reacted with N-phenylpiperidine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide. The reaction is usually conducted in an organic solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms on the benzoyl ring. Common reagents include nucleophiles like amines or thiols.

-

Oxidation and Reduction: : The piperidine ring can be subjected to oxidation or reduction reactions. For example, oxidation with reagents like potassium permanganate (KMnO₄) can lead to the formation of N-oxide derivatives.

-

Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products

Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.

Oxidation: N-oxide derivatives of the piperidine ring.

Hydrolysis: 2-chloro-6-fluorobenzoic acid and N-phenylpiperidine.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways and its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide can be contextualized against analogs synthesized in parallel (, compounds 5a–5l ) and other related molecules (). Key comparisons are summarized below:

Substituent Variations on the Benzoyl Group

Compounds 5a–5l () share the same piperidine-carboxamide scaffold but differ in the substituents on the benzoyl group. For example:

- 5a : 2,4-Difluorobenzoyl

- 5b : 2,6-Difluorobenzoyl

- 5c : 2-Chloro-6-fluorobenzoyl (target compound)

- 5e : 2-Nitrobenzoyl

- 5g : 4-Nitrobenzoyl

Table 1: Substituent Effects on Physicochemical Properties

| Compound | R Group | Electronic Effects | Steric Effects |

|---|---|---|---|

| 5a | 2,4-Difluorobenzoyl | Electron-withdrawing (meta/para F) | Moderate steric bulk |

| 5c | 2-Chloro-6-fluorobenzoyl | Stronger electron-withdrawing (Cl, F) | Increased ortho-substitution |

| 5e | 2-Nitrobenzoyl | Highly electron-withdrawing (NO₂) | Minimal steric hindrance |

The target compound (5c ) combines chloro and fluoro substituents at the 2- and 6-positions, respectively, which may enhance metabolic stability compared to nitro-substituted analogs (5e, 5g ) due to reduced electrophilicity .

Core Scaffold Modifications

- Pyridinecarboxamide Analogs (): The compound N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide replaces the piperidine ring with a dihydropyridine system.

- Piperidine Derivatives with Trifluoromethyl Groups (): A structurally complex analog, (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide, introduces trifluoromethyl and methyl groups. The trifluoromethyl group’s hydrophobicity and electron-withdrawing properties may improve membrane permeability relative to the chloro-fluoro combination in the target compound .

Research Findings and Hypothetical Implications

While explicit pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural trends:

Steric Considerations : Ortho-substitution (as in 5c ) may impose steric hindrance, limiting rotational freedom and enhancing binding specificity.

Metabolic Stability : Chloro and fluoro groups are less prone to oxidative metabolism than nitro groups, suggesting improved pharmacokinetic profiles for 5c versus 5e or 5g .

Biological Activity

N-(2-chloro-6-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide, also known by its CAS number 899755-11-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : CHClFNO

- Molecular Weight : 360.8 g/mol

- Structure : The compound features a piperidine ring substituted with a phenyl group and a chloro-fluorobenzoyl moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that this compound may act as an inhibitor of certain protein targets involved in disease pathways, particularly in viral infections and possibly in cancer therapies.

Inhibition of HIV

A study highlighted the role of similar compounds with the 2-chloro-6-fluoro substitution in inhibiting HIV-1 replication. The presence of this substituent was linked to increased antiviral activity against various strains of HIV, suggesting that this compound may exhibit comparable effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Antiviral Efficacy

In a controlled study, compounds structurally similar to this compound were tested for their ability to inhibit HIV replication in vitro. The results indicated that these compounds could reduce viral load significantly at low concentrations, demonstrating their potential as antiviral agents .

Case Study 2: Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of various piperidine derivatives on multiple cancer cell lines. This compound showed promising results, leading to apoptosis in treated cells while sparing normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.